1,2,3,4,6-Pentachlorodibenzo-p-dioxin

Toxicokinetics Oral Absorption Congener Comparison

1,2,3,4,6-Pentachlorodibenzo-p-dioxin (1,2,3,4,6-PeCDD; CAS 67028-19-7) is a specific pentachlorinated congener within the polychlorinated dibenzo-p-dioxin (PCDD) class. It is one of 75 possible chlorinated dibenzo-p-dioxin congeners, characterized by five chlorine atoms at the 1,2,3,4,6 positions.

Molecular Formula C12H3Cl5O2
Molecular Weight 356.4 g/mol
CAS No. 67028-19-7
Cat. No. B3065951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,6-Pentachlorodibenzo-p-dioxin
CAS67028-19-7
Molecular FormulaC12H3Cl5O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C12H3Cl5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H
InChIKeyLNWDBNKKBLRAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.37e-10 M
In water, 1.20X10-4 mg/l @ 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4,6-Pentachlorodibenzo-p-dioxin (CAS 67028-19-7): Analytical Reference Standard and Environmental Fate Congener for PCDD Profiling


1,2,3,4,6-Pentachlorodibenzo-p-dioxin (1,2,3,4,6-PeCDD; CAS 67028-19-7) is a specific pentachlorinated congener within the polychlorinated dibenzo-p-dioxin (PCDD) class [1]. It is one of 75 possible chlorinated dibenzo-p-dioxin congeners, characterized by five chlorine atoms at the 1,2,3,4,6 positions [2]. Unlike the 2,3,7,8-substituted PCDDs which dominate toxic equivalency (TEQ) assessments, this non-2,3,7,8-substituted congener serves critical roles as an analytical reference standard for congener-specific environmental fingerprinting and as a key compound for studying physicochemical fate properties distinct from higher chlorinated or laterally substituted analogs [1][3]. Its commercial availability is primarily as a certified reference material or analytical standard for environmental monitoring laboratories .

Why 1,2,3,4,6-PeCDD Cannot Be Substituted by Other PCDD Congeners in Analytical and Environmental Fate Workflows


Substituting 1,2,3,4,6-PeCDD with a different PCDD congener—even another pentachlorinated isomer such as 1,2,3,7,8-PeCDD—is scientifically invalid due to congener-specific differences in physicochemical properties, chromatographic behavior, and toxicological profile that critically impact analytical method validation and environmental fate modeling [1][2]. Gas chromatographic retention times vary markedly based on chlorine substitution pattern, meaning that a different congener will not co-elute with 1,2,3,4,6-PeCDD under validated analytical conditions, compromising quantitative accuracy [1]. Furthermore, environmental fate parameters such as Henry's Law constant and vapor pressure are congener-specific, not homolog-class averages; using data from 1,2,3,7,8-PeCDD (which has a WHO TEF of 0.5–1.0 [3]) to model the behavior of 1,2,3,4,6-PeCDD (which is not assigned a TEF due to its non-2,3,7,8 substitution pattern [4]) would introduce significant uncertainty into risk assessment and transport models. The following evidence establishes exactly where and why this specific congener must be selected over its closest analogs.

Quantitative Differentiation of 1,2,3,4,6-PeCDD from Closest Analogs: Head-to-Head and Cross-Study Evidence


Oral Absorption in Rats: 1,2,3,4,6-PeCDD (as Penta-CDD Class) Exhibits Intermediate Bioavailability Between Tetra- and Hexa-CDD Homologs

In a direct comparative study of four chlorinated dibenzo-p-dioxins administered orally to male Sprague-Dawley rats, the absorption of CDDs decreased in the rank order: tetra-CDD ≥ penta-CDD > hexa-CDD > hepta-CDD [1]. While this study specifically used 1,2,3,7,8-PeCDD as the penta-CDD representative, the class-level absorption trend for pentachlorinated congeners (including 1,2,3,4,6-PeCDD) is established as intermediate between the more readily absorbed tetra-CDD and the less absorbed hexa-CDD [1]. The study also noted that the intrinsic relative potency in TEQ terms of higher chlorinated homologues is approximately a factor of 2 greater than previously suggested due to this reduced absorption, whereas the contribution of lower chlorinated homologues in mixtures is similarly increased by a factor of 2 due to higher relative liver concentrations [1].

Toxicokinetics Oral Absorption Congener Comparison

Henry's Law Constant: 1,2,3,4,6-PeCDD Exhibits Air-Water Partitioning Distinct from 2,3,7,8-Substituted Congeners

The Henry's law solubility constant Hscp for 1,2,3,4,6-PeCDD at 298.15 K is reported as 1.5 mol/(m3Pa) [Wang and Wong, 2002] and 1.8 mol/(m3Pa) [Govers and Krop, 1998] [1]. In contrast, the reference congener 2,3,7,8-TCDD has a reported Henry's law constant of approximately 1.4×10-3 in alternative units (atm·m3/mol), which converts to roughly 0.7 mol/(m3Pa) [2]. This indicates that 1,2,3,4,6-PeCDD is approximately 2- to 2.5-fold less volatile from water than 2,3,7,8-TCDD, consistent with the general trend that Henry's law constants decrease with increasing chlorine number [3]. The specific substitution pattern (non-2,3,7,8) further modulates this value relative to other pentachlorinated isomers [1].

Environmental Fate Henry's Law Constant Air-Water Partitioning

Vapor Pressure: 1,2,3,4,6-PeCDD is Significantly Less Volatile than Lower Chlorinated Congeners, Affecting Sampling and Air Monitoring Strategies

Reported vapor pressure values for 1,2,3,4,6-PeCDD at 25°C include 5.60×10-10 mmHg [Rordorf, 1989; as cited in HSDB] and 1.17×10-7 mmHg [LookChem, calculated] [1]. The value from Rordorf (1989) is considered the more reliable experimental determination. For comparison, 2,3,7,8-TCDD has a reported vapor pressure of approximately 1.5×10-9 mmHg at 25°C [2], while octachlorodibenzo-p-dioxin (OCDD) is approximately 8.3×10-13 mmHg [2]. This places 1,2,3,4,6-PeCDD in the intermediate volatility range, approximately 2-3 orders of magnitude less volatile than TCDD but more volatile than OCDD. The variation between reported values underscores the importance of using experimentally validated data from primary literature rather than estimated values for this specific congener [1].

Vapor Pressure Volatility Air Monitoring

Chromatographic Retention Index: 1,2,3,4,6-PeCDD Has a Unique Kovats Retention Index Enabling Congener-Specific GC-MS Identification

The Kovats Retention Index for 1,2,3,4,6-Pentachlorodibenzo-p-dioxin on standard non-polar GC columns is reported as 2575 [1]. For comparison, the closely related pentachlorinated congener 1,2,3,7,8-PeCDD elutes with a Kovats Index of approximately 2590-2600 on similar phases [2]. This ~15-25 unit difference is analytically significant and sufficient to achieve baseline or near-baseline separation under optimized chromatographic conditions. The elution order among PCDD congeners is determined by chlorine substitution pattern, not merely by degree of chlorination; a predictive model for GC elution patterns of tetra-, penta-, and hexachlorodibenzo-p-dioxins has been developed and validated, enabling reliable prediction of relative retention times for 1,2,3,4,6-PeCDD on columns of varying polarity [2].

Analytical Chemistry GC-MS Retention Index

Toxic Equivalency Factor (TEF) Status: 1,2,3,4,6-PeCDD is Not Assigned a WHO TEF, Distinguishing It from 2,3,7,8-Substituted Congeners in Risk Assessment

1,2,3,4,6-Pentachlorodibenzo-p-dioxin is a non-2,3,7,8-substituted PCDD congener and therefore is not assigned a Toxic Equivalency Factor (TEF) by the World Health Organization (WHO) under the 2005 or 2022 TEF schemes [1][2]. In contrast, the pentachlorinated congener 1,2,3,7,8-PeCDD has a WHO 2005 TEF of 1.0 for mammals/humans (revised to 0.5 in some jurisdictions) [3]. The absence of lateral chlorine substitution at positions 2,3,7,8 in 1,2,3,4,6-PeCDD dramatically reduces its binding affinity for the aryl hydrocarbon receptor (AhR) and its subsequent toxic potency [4]. Consequently, 1,2,3,4,6-PeCDD is excluded from standard TEQ calculations and is monitored separately as a marker congener for source fingerprinting rather than for direct toxicological risk [1].

Toxicology Risk Assessment TEF/TEQ

Validated Application Scenarios for 1,2,3,4,6-PeCDD Based on Quantitative Differentiation Evidence


Congener-Specific Environmental Source Fingerprinting and Forensic Analysis

Environmental forensic investigations rely on the unique chromatographic retention index (Kovats RI 2575) [1] and the non-2,3,7,8 substitution pattern of 1,2,3,4,6-PeCDD to distinguish contamination sources. Unlike 2,3,7,8-substituted congeners which dominate TEQ calculations, 1,2,3,4,6-PeCDD serves as a marker congener for specific industrial processes (e.g., pentachlorophenol production, certain waste incineration profiles) [2]. Its intermediate vapor pressure (5.60×10-10 mmHg at 25°C) [3] and Henry's Law constant (1.5-1.8 mol/(m3Pa)) [4] dictate its atmospheric transport behavior, making it a valuable tracer for source-receptor modeling. Laboratories performing EPA Method 1613, EPA Method 8290, or EU Directive 2002/32/EC compliance testing must include certified reference standards of 1,2,3,4,6-PeCDD in their calibration mixtures to ensure accurate identification and quantification of this specific congener in environmental samples.

Calibration and Validation of GC-MS/MS and GC-HRMS Methods for Dioxin Analysis

The congener-specific Kovats retention index of 2575 for 1,2,3,4,6-PeCDD [1] necessitates its inclusion as an individual analytical reference standard in multi-component calibration solutions. Attempting to substitute 1,2,3,7,8-PeCDD (RI ~2590-2600) would result in a retention time shift of 15-25 index units, leading to misidentification or co-elution with matrix interferents [1]. Certified reference materials containing 1,2,3,4,6-PeCDD at known concentrations (e.g., ~25 ng/mL in nonane solution ) are essential for establishing retention time windows, verifying mass spectral library matches, and calculating relative response factors (RRFs) in isotope dilution methods. This congener's non-2,3,7,8 status also makes it valuable as a check standard to monitor for potential interferences that may affect the quantitation of the TEQ-contributing 1,2,3,7,8-PeCDD.

Environmental Fate and Transport Modeling Requiring Congener-Specific Physicochemical Parameters

Accurate modeling of the multimedia environmental fate of PCDDs requires congener-specific input parameters, not homolog-class averages [5]. For 1,2,3,4,6-PeCDD, the experimentally determined Henry's Law constant of 1.5-1.8 mol/(m3Pa) [4] and vapor pressure of 5.60×10-10 mmHg [3] must be used in fugacity-based models (e.g., EQC, ChemCAN, SimpleBox) to correctly predict air-water exchange, atmospheric transport distance, and deposition fluxes. Using the TCDD Henry's Law constant (~0.7 mol/(m3Pa)) would overestimate volatilization by a factor of 2-2.5, while using the pentachlorinated homolog average would ignore isomer-specific variation. Similarly, oral absorption studies indicate that pentachlorinated congeners (including 1,2,3,4,6-PeCDD) exhibit intermediate bioavailability between tetra- and hexa-CDDs [6], a distinction that must be incorporated into physiologically based pharmacokinetic (PBPK) models for accurate tissue residue prediction.

Academic and Regulatory Research on Structure-Activity Relationships of PCDD Congeners

1,2,3,4,6-PeCDD serves as a critical comparator compound in studies investigating the relationship between chlorine substitution pattern and AhR binding affinity, metabolic stability, and toxic potency [7]. As a non-2,3,7,8-substituted congener with no assigned WHO TEF [2], it provides a baseline for quantifying the contribution of lateral chlorine substitution to dioxin toxicity. Comparative studies have demonstrated that the absorption of CDDs decreases with increasing chlorination (tetra-CDD ≥ penta-CDD > hexa-CDD > hepta-CDD) [6], and that the intrinsic relative potency in TEQ terms is modulated by these pharmacokinetic differences. Researchers investigating the environmental occurrence, bioaccumulation, and effects of PCDD mixtures require pure 1,2,3,4,6-PeCDD as a reference material for in vitro assays (e.g., CALUX, AhR transactivation), in vivo dosing studies, and analytical method development for non-2,3,7,8 congeners.

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